Dimethomorph-d8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

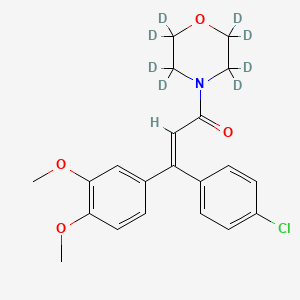

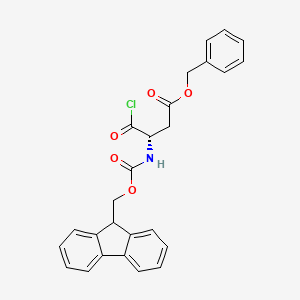

Dimethomorph-d8 is the deuterium labeled Dimethomorph . It is a fungicide that belongs to the group of sterol biosynthesis inhibitors . It can inhibit fungal cell wall formation and also inhibits androgen receptor (AR) activity in MDA-kb2 cells with an IC20 of 0.263 μM .

Synthesis Analysis

The synthesis of Dimethomorph involves treating 4-chloro-3,4-dimethoxybenzophenone and N-acetylmorpholine as raw materials and a copper and vanadium compound catalyst as an alkaline catalyst . This method enables the synthesis yield to reach above 93% .

Molecular Structure Analysis

The molecular formula of this compound is C21H22ClNO4 . The molecular weight is 395.9 g/mol . The IUPAC name is (E)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)prop-2-en-1-one .

Chemical Reactions Analysis

Dimethomorph is known to degrade rapidly in certain conditions . For instance, in taro fields, the residues of Dimethomorph were found to be below the limit of quantification within 14 days post-application . The final residue levels of Dimethomorph in taro were lower than 0.066 mg kg−1 28 days post-application .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 395.9 g/mol . It has a computed XLogP3-AA value of 3.9 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass are both 395.1739498 g/mol . The topological polar surface area is 48 Ų . It has a heavy atom count of 27 .

Wirkmechanismus

Target of Action

Dimethomorph-d8 is a fungicide that primarily targets oomycete fungi . It belongs to the group of sterol biosynthesis inhibitors . The primary target of this compound is the sterol (ergosterol) synthesis and the fungal cell wall formation . It also inhibits androgen receptor (AR) activity in MDA-kb2 cells .

Mode of Action

This compound operates by inhibiting the synthesis of sterol, specifically ergosterol . Ergosterol is a critical component of fungal cell membranes. By inhibiting its synthesis, this compound disrupts the integrity of the fungal cell membrane, leading to cell death . Additionally, it inhibits the formation of the fungal cell wall , further compromising the survival of the fungus.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway . By inhibiting the synthesis of ergosterol, this compound disrupts the normal functioning of this pathway, leading to the death of the fungus. The downstream effects include the disruption of cell membrane integrity and the inhibition of cell wall formation .

Pharmacokinetics

This compound is readily absorbed, rapidly metabolized, and efficiently eliminated from the body . The biological half-life of Dimethomorph in rats was found to be approximately three hours for males and six hours for females following low-dose treatment, while high-dose treatment resulted in a half-life of 11 hours for males and about 6 hours for females .

Result of Action

The primary result of this compound’s action is the death of the targeted fungi. By inhibiting sterol synthesis and disrupting cell wall formation, this compound causes the fungal cells to lose their structural integrity and eventually die . This makes it an effective fungicide for controlling diseases caused by oomycete fungi .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its persistence in soil and water systems can affect its efficacy . It has a low aqueous solubility and a low volatility, which may contribute to its moderate persistence in both soil and water systems . It is also worth noting that this compound is used in various environments, including on potatoes, grapes, and other vegetables, where it effectively controls downy mildews, late blights, crown and root rots .

Safety and Hazards

Dimethomorph is classified as Acute Tox. 5 (oral), Repr. 2 (fertility), Repr. 2 (unborn child), Aquatic Acute 3, and Aquatic Chronic 2 according to UN GHS criteria . It may be harmful if swallowed and is suspected of damaging fertility and the unborn child . It is harmful to aquatic life and toxic to aquatic life with long-lasting effects .

Biochemische Analyse

Biochemical Properties

Dimethomorph-d8 plays a significant role in biochemical reactions by inhibiting the biosynthesis of sterols, which are essential components of fungal cell membranes. This inhibition disrupts the formation of the cell wall, leading to the death of the fungal cells. This compound interacts with several enzymes and proteins involved in the sterol biosynthesis pathway. One of the key enzymes it inhibits is the androgen receptor in MDA-kb2 cells, with an IC20 value of 0.263 μM . This interaction highlights the compound’s potential as an anti-androgenic agent, which could be explored further in biochemical research.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In human Jurkat T cells, this compound exhibits immunotoxicity, with an effective concentration (EC50) of 126.01 mg/L (0.32 mM) . The compound influences cell function by altering gene expression and cell signaling pathways. Transcriptomic analysis revealed that this compound exposure leads to significant changes in the expression of genes involved in immune regulation and signal transduction pathways . These effects suggest that this compound can impact cellular metabolism and immune responses, making it a compound of interest for further cellular studies.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to inhibit sterol biosynthesis by targeting specific enzymes in the pathway. The compound binds to the active sites of these enzymes, preventing the conversion of sterol precursors into functional sterols. Additionally, this compound inhibits the activity of the androgen receptor in MDA-kb2 cells, which further contributes to its anti-fungal and anti-androgenic properties . These binding interactions and enzyme inhibitions result in the disruption of fungal cell wall formation and the inhibition of androgen receptor activity, respectively.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the compound degrades rapidly in environmental conditions, with residues becoming undetectable within 14 days post-application . This rapid degradation suggests that this compound is relatively unstable in natural settings, which could influence its long-term effects on cellular function. In vitro studies have also indicated that the compound’s immunotoxic effects on Jurkat T cells are dose-dependent and vary with exposure duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects, while higher doses can lead to significant toxicity. For instance, in rats, the metabolism of this compound was evaluated following oral dosing, revealing that higher doses resulted in more pronounced toxic effects . These findings highlight the importance of dosage considerations in the application of this compound in agricultural and research settings.

Metabolic Pathways

This compound is metabolized through a two-step oxidation process mediated by cytochrome P450 enzymes, particularly CYP3A . This metabolic pathway involves the sequential oxidation of this compound, leading to the formation of reactive intermediates that can inhibit the activity of CYP3A. The involvement of CYP3A in the metabolism of this compound underscores the compound’s potential to interact with other substances metabolized by this enzyme, which could influence its pharmacokinetic profile and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to partition rapidly from the water phase into sediment in natural environments, where it becomes fixed as unextractable residues . This distribution pattern suggests that this compound may have limited mobility in aqueous environments, which could affect its bioavailability and efficacy in controlling fungal infections.

Subcellular Localization

The subcellular localization of this compound is primarily within the fungal cell wall, where it exerts its inhibitory effects on sterol biosynthesis. The compound’s targeting signals and post-translational modifications direct it to specific compartments within the fungal cells, ensuring its effective action against the pathogens

Eigenschaften

IUPAC Name |

(E)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14+/i9D2,10D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBTYORWCCMPQP-RLTCFVBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1C(=O)/C=C(\C2=CC=C(C=C2)Cl)/C3=CC(=C(C=C3)OC)OC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

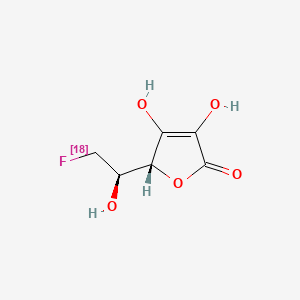

![1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B583846.png)